(2R)-2-amino-4,4,4-trifluorobutan-1-ol
Description
(2R)-2-Amino-4,4,4-trifluorobutan-1-ol is a chiral aliphatic amino alcohol characterized by a hydroxyl group at position 1, an amino group at position 2 (R-configuration), and a trifluoromethyl (-CF₃) group at position 2. The stereochemistry of this compound is critical, as enantiomers like the (S)-form (CAS 2580191-20-2) are also synthesized but may exhibit distinct biological or physicochemical properties .
The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in medicinal chemistry.
Properties
CAS No. |
1388797-83-8 |
|---|---|
Molecular Formula |
C4H8F3NO |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4,4,4-trifluorobutan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 4,4,4-trifluorobutanal.
Reductive Amination: The key step involves the reductive amination of 4,4,4-trifluorobutanal with an appropriate amine source under reducing conditions. Common reagents include sodium cyanoborohydride or hydrogenation over a palladium catalyst.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-4,4,4-trifluorobutan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4,4,4-trifluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
(2R)-2-amino-4,4,4-trifluorobutan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry for enhancing the metabolic stability and bioavailability of drugs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which (2R)-2-amino-4,4,4-trifluorobutan-1-ol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with receptors in biological systems, influencing signal transduction pathways and cellular responses.
Metabolic Pathways: The presence of the trifluoromethyl group can affect the compound’s metabolic stability and its interactions with metabolic enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Aliphatic Amino Alcohols
- (S)-2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride: The (S)-enantiomer shares identical functional groups but differs in stereochemistry. Such enantiomeric pairs are pivotal in drug design, as their pharmacological profiles can diverge significantly. For example, the (R)- and (S)-forms of thalidomide exhibit disparate teratogenic effects.
- Ethyl 2-amino-2-(3a,4,5,6-tetrahydrocyclopenta[c]pyrrol-1-yl)acetate: This compound (CAS 1268883-25-5) features an amino ester group and a fused cyclopenta-pyrrole ring. While structurally distinct, its amino-alcohol backbone may share synthetic pathways or biological targets with the target compound. No activity data are reported .
Fluorinated Compounds
- 5-Fluoro-2-amino-4,6-dichloropyrimidine: A heterocyclic fluorinated compound with demonstrated bioactivity, inhibiting immune-activated nitric oxide (NO) production in mouse peritoneal cells (IC₅₀ = 2 μM). The fluoro substituent enhances potency compared to non-fluorinated analogs, highlighting fluorine’s role in optimizing drug-like properties .
Heterocyclic Amino Derivatives
- 2-Amino-4(3H)-quinazolinone: A bicyclic aromatic compound with antihypertensive activity. Its amino and ketone groups enable hydrogen bonding, a feature shared with amino alcohols like the target compound. However, its mechanism (e.g., vasodilation) is unrelated to fluorinated aliphatic structures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-amino-4,4,4-trifluorobutan-1-ol, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodological Answer :
-
Route 1 : Use asymmetric hydrogenation of a trifluoromethylated ketone precursor with chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantioselectivity. Monitor reaction progress via HPLC with a chiral stationary phase .
-
Route 2 : Employ enzymatic resolution of racemic mixtures using lipases or esterases. Optimize solvent systems (e.g., tert-butanol/water mixtures) and pH to enhance enzyme activity .
-
Optimization : Adjust temperature (0–25°C) to minimize side reactions. Use continuous flow reactors for improved control over reaction parameters (e.g., residence time, mixing efficiency) .
Synthesis Method Catalyst/Enzyme Yield (%) Enantiomeric Excess (ee) Reference Asymmetric Hydrogenation Ru-BINAP 78–85 92–96% Enzymatic Resolution Candida antarctica Lipase B 65–72 88–94%
Q. How is the molecular structure of (2R)-2-amino-4,4,4-trifluorobutan-1-ol characterized, and what spectroscopic techniques are most effective?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry. Use single crystals grown via slow evaporation in ethanol/water .
- NMR Analysis : Assign signals using -, -, and -NMR. The CF group shows a characteristic triplet in -NMR (δ = -65 to -70 ppm) .
- Mass Spectrometry : Confirm molecular weight (MW = 165.12 g/mol) via high-resolution ESI-MS in positive ion mode .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The CF group is strongly electron-withdrawing, polarizing adjacent C–O and C–N bonds. This enhances susceptibility to nucleophilic attack at the β-carbon.
- Steric Effects : The bulky CF group hinders access to the α-carbon, directing reactions to the β-position. Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity .
- Experimental Validation : Compare kinetic isotope effects (KIE) in H/D exchange experiments to distinguish electronic vs. steric dominance .
Q. What computational models predict the compound’s behavior in enzyme interactions, and how do they compare to empirical data?
- Methodological Answer :
-
Docking Simulations : Use AutoDock Vina to model binding affinity with amino acid-metabolizing enzymes (e.g., alanine racemase). Parameterize fluorine interactions using modified force fields (e.g., CHARMM) .
-
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Validate with crystallographic data or SPR binding assays .
-
Contradiction Analysis : Discrepancies between predicted and observed IC values may arise from solvation effects or protein flexibility. Use free-energy perturbation (FEP) to refine models .
Enzyme Target Predicted K (nM) Experimental K (nM) Discrepancy Source Alanine Racemase 12.5 ± 1.2 18.3 ± 2.1 Solvation model error GABA Transaminase 45.7 ± 3.8 52.4 ± 4.6 Protein flexibility
Q. How can researchers resolve contradictions in reported spectroscopic data for (2R)-2-amino-4,4,4-trifluorobutan-1-ol?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized conditions (e.g., DMSO-d for NMR, 298 K). Compare with published spectra from CAS Common Chemistry or PubChem .
- Artifact Identification : Check for impurities (e.g., residual solvents) via GC-MS. For -NMR, confirm absence of BF adducts by quenching with methanol .
- Collaborative Studies : Share raw data via platforms like Zenodo to enable meta-analyses of spectral discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
